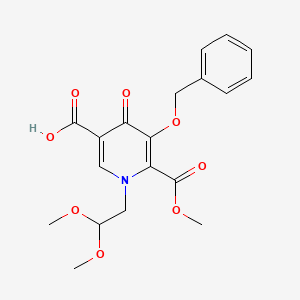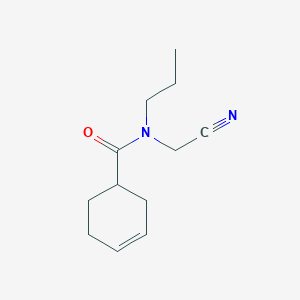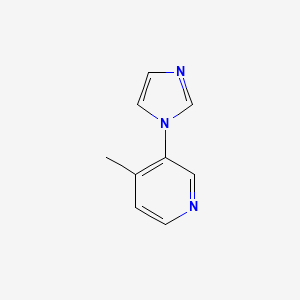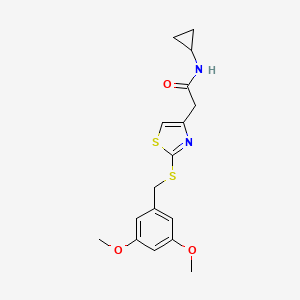
5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a complex organic molecule. Characterized by its unique structure, it falls under the category of substituted pyridines. This compound finds applications in various scientific fields owing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the preparation of the substituted pyridine ring
Step 2: The dimethoxyethyl group is introduced via an alkylation reaction using appropriate alkyl halides under basic conditions.
Step 3: The final compound is obtained after a series of purification steps, including recrystallization and chromatography, ensuring high purity and yield.
Industrial Production Methods: Large-scale production involves similar steps but optimized for yield and cost efficiency. Continuous flow reactors and automated synthesis techniques are employed to handle large volumes and maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The carbonyl groups can be reduced to alcohols under catalytic hydrogenation conditions.
Substitution: Various substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, under conditions facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Benzyloxy group oxidized to benzaldehyde or benzoic acid.
Reduction: Carbonyl groups reduced to corresponding alcohols.
Substitution: Introduction of various functional groups at the pyridine ring.
Scientific Research Applications
This compound serves various roles across scientific domains:
Chemistry: Used as an intermediate for synthesizing complex organic molecules.
Medicine: Investigation as a precursor for pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound’s mechanism of action largely depends on its interaction with biological targets.
Molecular Targets: Enzymes, receptors, and other macromolecules.
Pathways Involved: It can inhibit or activate certain biochemical pathways by binding to specific sites on target molecules, altering their function and activity.
Comparison with Similar Compounds
4-oxo-1,4-dihydropyridine-3-carboxylic acid: : Lacks the benzyloxy and methoxycarbonyl groups, resulting in different chemical properties.
1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid: : Similar structure but without the benzyloxy group.
Uniqueness: The presence of the benzyloxy and methoxycarbonyl groups in 5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid imparts unique chemical properties, such as increased reactivity and specific interactions with biological targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-6-methoxycarbonyl-4-oxo-5-phenylmethoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO8/c1-25-14(26-2)10-20-9-13(18(22)23)16(21)17(15(20)19(24)27-3)28-11-12-7-5-4-6-8-12/h4-9,14H,10-11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJZLVRNTJZNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=C(C(=O)C(=C1C(=O)OC)OCC2=CC=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2810088.png)



![2-Ethyl-5-((4-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810092.png)
![Ethyl 4-[({[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2810093.png)
![2-(6-{[(4-bromophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2810094.png)
![2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2810096.png)
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B2810097.png)
![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide](/img/structure/B2810102.png)



